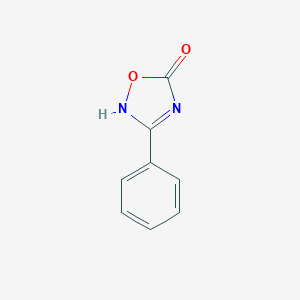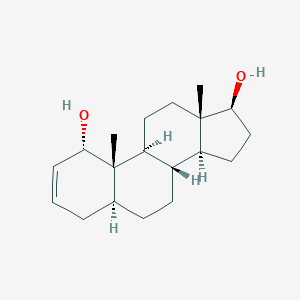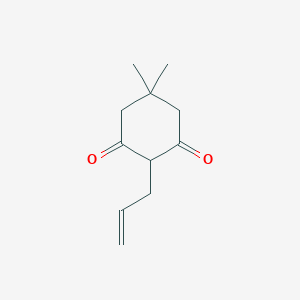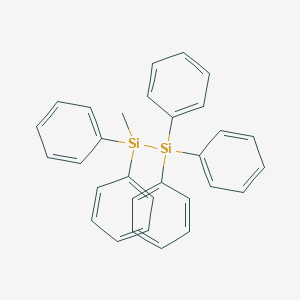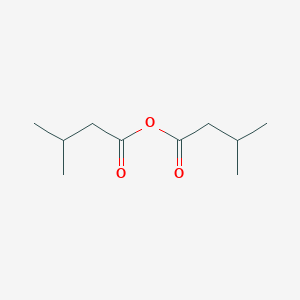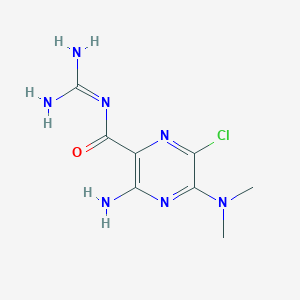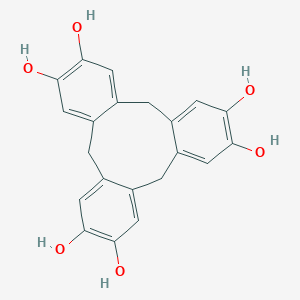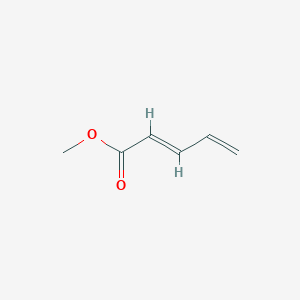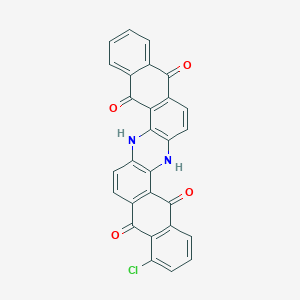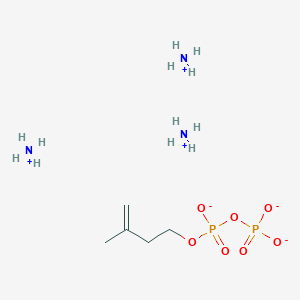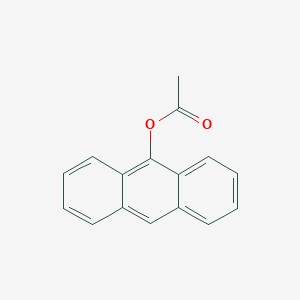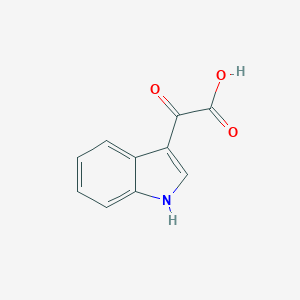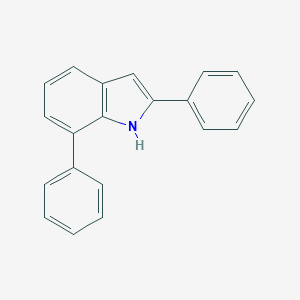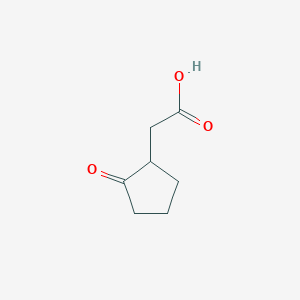
2-(2-oxocyclopentyl)acetic Acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2-Oxocyclopentyl)acetic Acid and related compounds involves multiple steps, including reactions starting from basic cyclic and acyclic precursors. Vamos and Kobayashi (2008) reported an efficient, scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid using environmentally benign conditions, which could be related to the synthesis pathways of similar compounds (M. Vamos & Yoshihisa Kobayashi, 2008).
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-oxo-1,2-dihydropyridine-1-acetic acid, has been elucidated through elemental analysis, IR spectrum, and single crystal X-ray diffraction, showcasing the intricacies of their crystallographic details (Zhao Jing-gui, 2005).
Chemical Reactions and Properties
Chemical reactions involving 2-(2-Oxocyclopentyl)acetic Acid and its derivatives are diverse. For example, the synthesis of 2-(2-chloroethoxy) acetic acid via oxidation of 2-(2-chloroethoxy) ethanol and the comparison of oxidation effects of different oxidants highlight the chemical versatility and reactivity of these compounds (Xiang Hong-lin, 2008).
Physical Properties Analysis
The physical properties of compounds like 2-(2-Oxocyclopentyl)acetic Acid can be inferred from studies on similar molecules, where factors such as crystal system, space group, and intermolecular hydrogen bonds play a crucial role in determining their solid-state configuration and stability (Zhao Jing-gui, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group behavior, can be illustrated by examining the synthesis routes and reaction conditions of closely related compounds. The work by Juma et al. (2008) on the efficient synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, based on the synthesis and reactions of (2,4-dioxocyclohex-1-yl)acetic acid derivatives, provides insights into the chemical behavior and potential transformations of these compounds (B. Juma et al., 2008).
Applications De Recherche Scientifique
-
Organic Chemistry
- Application : The compound is used in the study of conformationally restricted Criegee intermediates .
- Method : The Baeyer-Villiger reaction of 2-(2-oxocyclohexyl)acetic acid occurs via a bicyclic Criegee intermediate, which fragments with stereoelectronic control . This study is challenging as Criegee intermediates are not normally isolable, so that unmasking stereoelectronic effects needs a novel strategy .
- Results : The reaction produced 2-(4-acetoxybutyl)butanedioic acid (5a) in 62% yield . Evidence for the cyclisation of 2b to 3 was obtained by treating but-2-yl ester 2c with peroxyacetic acid, when both possible Baeyer-Villiger oxidation products, 5d and 6b (approx. 2: 1 ratio), were formed .
-
Environmental Science
- Application : The compound is used in the study of adsorption of acetic acid onto activated carbons produced from hazelnut shell, orange peel, and melon seeds .
- Method : Various activators at different concentrations under two activation temperatures of 300 °C and 500 °C were utilized . All produced adsorbents and a commercial activated carbon as a reference were used for the adsorption of acetic acid from its aqueous solutions in the various initial concentrations .
- Results : The highest BET surface area of the activated carbon from hazelnut shells was obtained as 717.738 m2/g at 500 °C activation temperature and 60% H3PO4 concentration . It was found that activated carbons of hazelnut shells and orange peel showed higher efficiencies than commercial activated carbon .
Safety And Hazards
The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to take precautionary measures against static discharge . It is advised to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-(2-oxocyclopentyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(6)4-7(9)10/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLLIBGOZUPLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393744 | |
| Record name | 2-(2-oxocyclopentyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxocyclopentyl)acetic Acid | |
CAS RN |
1460-38-4 | |
| Record name | 2-(2-oxocyclopentyl)acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxocyclopentaneacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

